

Comparative analysis of 3-(Aminomethyl)-2-methyloxolan-3-ol with similar compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Aminomethyl)-2-methyloxolan-3-ol

Cat. No.: B1528310

[Get Quote](#)

An Objective Comparison of **3-(Aminomethyl)-2-methyloxolan-3-ol** and Structurally Related Analogs

In the landscape of drug discovery and development, the nuanced structural variations of small molecules can lead to significant differences in their physicochemical properties and biological activities. This guide provides a comparative analysis of the novel compound **3-(Aminomethyl)-2-methyloxolan-3-ol** with its structurally similar analogs. Due to the limited direct experimental data on the target compound, this comparison is built upon a detailed examination of its core structural motifs and data from closely related molecules. The primary comparators selected are 3-Aminomethyl-tetrahydrofuran and 2-Methyloxolan-3-ol, which share key functional features with the target compound. This analysis is intended for researchers, scientists, and professionals in drug development to inform future synthesis and evaluation efforts.

Structural and Physicochemical Properties

The core structure of **3-(Aminomethyl)-2-methyloxolan-3-ol** combines a saturated five-membered oxolane (tetrahydrofuran) ring with a methyl group at the 2-position, and both an aminomethyl and a hydroxyl group at the 3-position. These functional groups are expected to significantly influence its solubility, polarity, and potential for biological interactions. A comparative summary of the known physicochemical properties of its analogs is presented below.

Property	3-(Aminomethyl)-2-methyloxolan-3-ol	3-Aminomethyl-tetrahydrofuran	2-Methyloxolan-3-ol
Molecular Formula	C ₆ H ₁₃ NO ₂	C ₅ H ₁₁ NO ^[1]	C ₅ H ₁₀ O ₂ ^[2]
Molecular Weight	131.17 g/mol	101.15 g/mol ^[1]	102.13 g/mol ^[2]
CAS Number	Not available	165253-31-6 ^[1]	29848-44-0 ^[2]
Density	Data not available	0.992 g/mL at 25 °C ^[1]	Data not available
Boiling Point	Data not available	156 °C at 760 mmHg	Data not available
Refractive Index	Data not available	n _{20/D} 1.462 ^[1]	Data not available
Form	Data not available	Liquid ^[1]	Data not available

Synthesis and Experimental Protocols

While a specific synthetic route for **3-(Aminomethyl)-2-methyloxolan-3-ol** is not documented in the available literature, a logical synthetic approach can be inferred from established methods for its analogs.

Synthesis of 3-Aminomethyl-tetrahydrofuran

3-Aminomethyl-tetrahydrofuran is a known key intermediate in the synthesis of the insecticide dinotefuran. Several synthetic routes have been reported, often starting from furan or 2,5-dihydrofuran.^{[3][4][5][6]}

A Representative Experimental Protocol:

One common method involves the hydroformylation of 2,5-dihydrofuran to produce tetrahydrofuran-3-carboxaldehyde, followed by reductive amination.^[7]

- **Hydroformylation:** 2,5-dihydrofuran is reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a rhodium or cobalt catalyst to yield tetrahydrofuran-3-carboxaldehyde.^[7]
- **Reductive Amination:** The resulting aldehyde is then reacted with ammonia in the presence of a reducing agent, such as hydrogen gas with a Raney nickel catalyst, to produce 3-

aminomethyl-tetrahydrofuran.^[7] A near-quantitative yield has been reported using Raney nickel with a 15% ammonia solution in methanol under 4 MPa of hydrogen pressure at 60°C.
^[7]

[Click to download full resolution via product page](#)

Caption: Synthesis of 3-Aminomethyl-tetrahydrofuran.

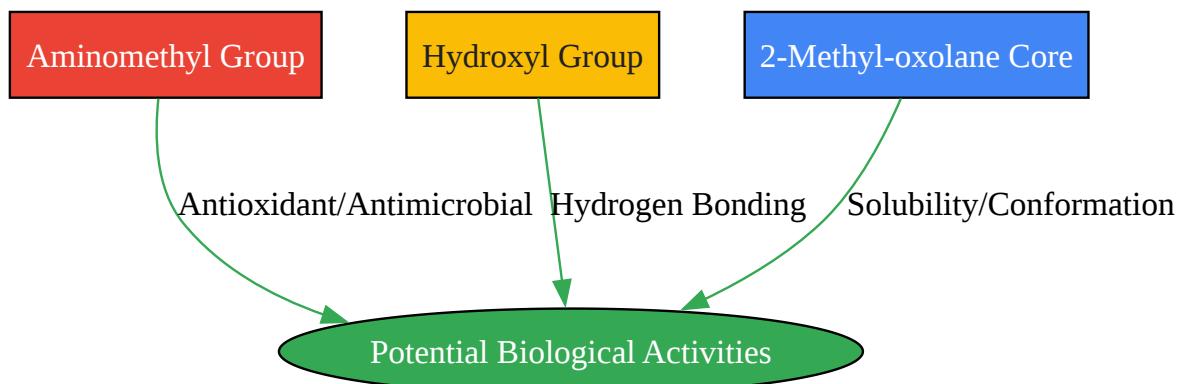
Comparative Biological Activity

The biological activity of **3-(Aminomethyl)-2-methyloxolan-3-ol** can be inferred by examining the contributions of its functional groups, as suggested by studies on analogous compounds.

The Role of the Aminomethyl Group

The introduction of an aminomethyl group is a common strategy in medicinal chemistry to enhance the biological activity of a parent molecule.^[8] Studies on various aminomethyl derivatives have demonstrated a range of activities:

- **Antioxidant Properties:** A series of novel aminomethyl derivatives of 4-methyl-2-prenylphenol exhibited radical-scavenging activity and the ability to inhibit oxidative hemolysis of red blood cells.[9] The presence of the aminomethyl group is often associated with an increase in antioxidant potential.[8]
- **Antimicrobial Activity:** Aminomethylated derivatives of allylphenols have been studied as antimicrobial additives.[10][11][12] The combination of an aminomethyl group with other structural features can lead to potent antimicrobial agents.


The Tetrahydrofuran Moiety

The tetrahydrofuran ring is a prevalent structural motif in a wide array of biologically active natural products.[13] Its presence can influence the molecule's solubility and spatial conformation, which are critical for receptor binding.

Potential Synergistic Effects

The combination of the aminomethyl group, the hydroxyl group, and the methyl-substituted tetrahydrofuran ring in **3-(Aminomethyl)-2-methyloxolan-3-ol** suggests the potential for unique biological activities. The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The methyl group can influence the compound's lipophilicity and steric interactions.

Structural Features of 3-(Aminomethyl)-2-methyloxolan-3-ol

[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship Hypothesis.

Conclusion

While direct experimental data for **3-(Aminomethyl)-2-methyloxolan-3-ol** is not yet available, a comparative analysis with its structural analogs, 3-Aminomethyl-tetrahydrofuran and 2-Methyloxolan-3-ol, provides valuable insights. The presence of the aminomethyl group suggests potential for antioxidant and antimicrobial activities, a hypothesis supported by a broad range of studies on other aminomethylated compounds. The tetrahydrofuran core is a well-established scaffold in bioactive molecules. The unique combination of functional groups in the target compound warrants its synthesis and further investigation to explore its full therapeutic potential. The synthetic pathways established for its analogs provide a solid foundation for developing a viable route to **3-(Aminomethyl)-2-methyloxolan-3-ol**. Future research should focus on its synthesis, characterization, and comprehensive biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Aminomethyl)tetrahydrofuran 95 165253-31-6 [sigmaaldrich.com]
- 2. 2-Methyloxolan-3-ol | C5H10O2 | CID 34742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 6. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 7. (Tetrahydrofuran-3-yl)methanamine | 165253-31-6 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]
- 9. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative analysis of 3-(Aminomethyl)-2-methyloxolan-3-ol with similar compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1528310#comparative-analysis-of-3-aminomethyl-2-methyloxolan-3-ol-with-similar-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com